molecular formula C15H22O4 B5668341 {2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl}methanol

{2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl}methanol

Katalognummer B5668341
Molekulargewicht: 266.33 g/mol
InChI-Schlüssel: JDBWYHSNFFDAAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl}methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HOCPCA and has been studied for its ability to modulate the activity of certain receptors in the brain. In

Wirkmechanismus

HOCPCA acts as a partial agonist at the mu-opioid receptor, which means it activates the receptor to a lesser extent than a full agonist. This partial activation of the receptor leads to a reduction in pain and reward-related behaviors. HOCPCA also inhibits the activity of certain enzymes involved in cancer cell growth, leading to a reduction in cell proliferation.
Biochemical and Physiological Effects:
HOCPCA has been shown to reduce pain in animal models, indicating its potential use as a pain reliever. It has also been shown to reduce reward-related behaviors, such as drug-seeking behavior, indicating its potential use in the treatment of addiction. In addition, HOCPCA has been shown to inhibit the growth of certain cancer cells, indicating its potential use as an anti-cancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

HOCPCA is a relatively stable compound, making it suitable for use in laboratory experiments. It has also been shown to have low toxicity, indicating it is a safe compound to work with. However, the limited availability of HOCPCA may limit its use in certain experiments, and more research is needed to fully understand its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on HOCPCA. One area of interest is the development of more potent and selective compounds that target the mu-opioid receptor. Another area of interest is the development of HOCPCA derivatives that may have improved anti-cancer activity. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of HOCPCA, which will aid in the development of potential therapeutic applications.

Synthesemethoden

The synthesis of HOCPCA involves a series of chemical reactions. The starting material is cyclopentadiene, which is reacted with formaldehyde to form the intermediate compound, 2-(hydroxymethyl)cyclopent-2-en-1-one. This intermediate is then reacted with 2,5-dimethoxybenzaldehyde to form HOCPCA. The synthesis of HOCPCA has been optimized to increase yield and purity, making it a viable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

HOCPCA has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to modulate the activity of mu-opioid receptors, which are involved in the regulation of pain and reward pathways in the brain. HOCPCA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Eigenschaften

IUPAC Name

[2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-18-13-7-11(9-16)12(8-14(13)19-2)15(10-17)5-3-4-6-15/h7-8,16-17H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBWYHSNFFDAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)C2(CCCC2)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.